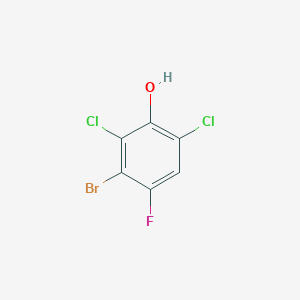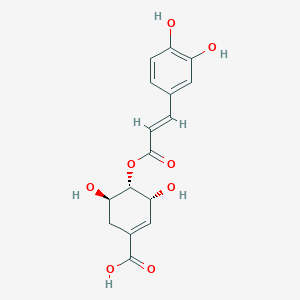
E3 ligase Ligand 1A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VHL ligand 2 is a small molecule ligand designed to bind to the von Hippel-Lindau (VHL) protein, which is a substrate recognition subunit of the Cullin-2 RING E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system by targeting hypoxia-inducible factors for ubiquitination and subsequent proteasomal degradation . VHL ligand 2 is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VHL ligand 2 involves several key steps, including the preparation of non-peptidic, L-hydroxyproline-bearing ligands. One common synthetic route includes the C–H arylation of 4-methylthiazole using palladium acetate (Pd(OAc)2) or Pd-PEPPSI-IPr as catalysts . The process involves the protection of benzylic amine using N-Boc-L-4-hydroxyproline, followed by coupling reactions to form the desired ligand .
Industrial Production Methods: Industrial production of VHL ligand 2 typically involves scaling up the synthetic route to produce multigram quantities. This includes optimizing reaction conditions to enhance yields and reduce byproducts. The use of continuous flow reactors and automated synthesis platforms can further improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: VHL ligand 2 undergoes various chemical reactions, including:
Oxidation: The ligand can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify functional groups within the ligand.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of VHL ligand 2 with modified functional groups, which can be further utilized in the development of PROTACs .
Scientific Research Applications
VHL ligand 2 has a wide range of scientific research applications, including:
Mechanism of Action
VHL ligand 2 exerts its effects by binding to the VHL protein, which is part of the Cullin-2 RING E3 ubiquitin ligase complex. This binding facilitates the recruitment of hypoxia-inducible factors, leading to their ubiquitination and subsequent degradation by the proteasome . The ligand’s interaction with the VHL protein involves specific molecular targets and pathways, including the formation of hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
VH032: A widely used VHL ligand with a similar hydroxyproline motif.
Me-VH032: A chiral benzylic amine analog of VH032.
BRD-SF2: A covalent VHL ligand designed for targeted protein degradation.
Comparison: VHL ligand 2 is unique in its specific binding affinity and selectivity for the VHL protein. Compared to other similar compounds, it offers distinct advantages in terms of stability and target selectivity . Additionally, its incorporation into PROTACs has shown promising results in inducing targeted protein degradation with high efficacy .
Properties
CAS No. |
1948273-02-6 |
|---|---|
Molecular Formula |
C23H32N4O3S |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)/t13-,17-,18-,20+/m0/s1 |
InChI Key |
JOSFQWNOUSNZBP-HKVPTBLXSA-N |
SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O |
sequence |
XX |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3028288.png)





